
3-amino-4-(methylcarbamoyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-4-(methylcarbamoyl)benzoic acid (also known as MABA) is a chemical compound that is widely used in scientific research. MABA has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
MABA works by binding to the active site of enzymes and inhibiting their activity. It does this by mimicking the structure of the natural substrate of the enzyme, which allows it to bind to the enzyme with high affinity. Once bound, MABA blocks the catalytic activity of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
MABA has a range of biochemical and physiological effects. It has been found to inhibit the activity of carboxypeptidase Y and carboxypeptidase A, which are enzymes involved in the breakdown of proteins. MABA has also been found to inhibit the activity of dipeptidyl peptidase IV, an enzyme involved in the regulation of glucose metabolism. In addition, MABA has been found to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
MABA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other enzyme inhibitors. However, there are also limitations to the use of MABA in lab experiments. It has a relatively low potency compared to other enzyme inhibitors, which can make it less effective in certain applications. In addition, MABA has been found to have some non-specific effects on enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving MABA. One area of interest is the development of more potent MABA analogs that can be used in a wider range of applications. Another area of interest is the use of MABA in the development of new therapies for conditions such as diabetes and hypertension. Finally, there is also interest in using MABA as a tool for studying the structure and function of enzymes, which could lead to new insights into the mechanisms of biological processes.
Wissenschaftliche Forschungsanwendungen
MABA has a wide range of scientific research applications. It has been used as a substrate for enzymes such as carboxypeptidase Y and carboxypeptidase A. MABA has also been used in studies of the renin-angiotensin system, which plays a critical role in regulating blood pressure. In addition, MABA has been used to study the activity of dipeptidyl peptidase IV, an enzyme that is involved in the regulation of glucose metabolism.
Eigenschaften
CAS-Nummer |
167903-04-0 |
|---|---|
Produktname |
3-amino-4-(methylcarbamoyl)benzoic Acid |
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
3-amino-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
AYDBUUJTDCFLDL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Synonyme |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

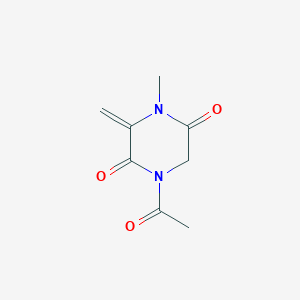
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
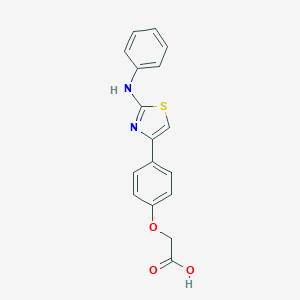
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)
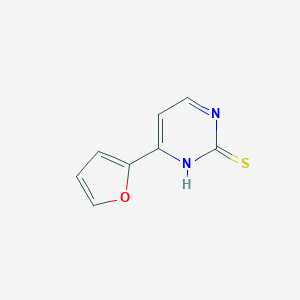
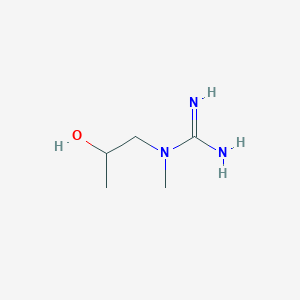
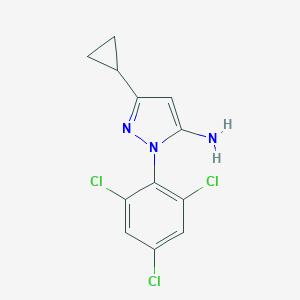

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
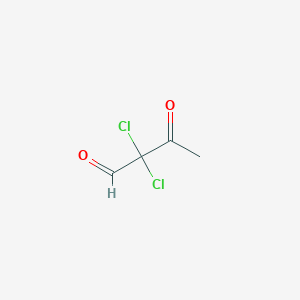
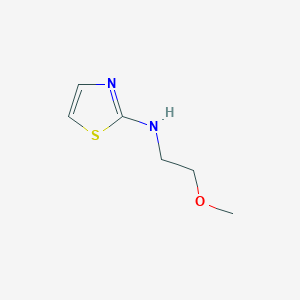
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)